molecular formula C11H12N2O B12628512 N-(1-cyanopropan-2-yl)benzamide CAS No. 959056-02-1

N-(1-cyanopropan-2-yl)benzamide

Cat. No.: B12628512
CAS No.: 959056-02-1
M. Wt: 188.23 g/mol
InChI Key: AGIYKRKGGRYHRO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name follows IUPAC rules by prioritizing the benzamide backbone and substituent hierarchy. The parent chain is derived from benzamide (benzene-carboxamide), with a 1-cyanopropan-2-yl group attached to the nitrogen atom. The full IUPAC name is N-(1-cyanopropan-2-yl)benzamide , reflecting:

  • Benzamide core : A benzene ring bonded to a carboxamide group (-CONH2).
  • Substituent : A propan-2-yl chain with a cyano (-CN) group at position 1.

Alternative identifiers include:

Identifier Value Source
CAS Registry Number 959056-02-1
Molecular Formula C11H12N2O
SMILES CCC(C#N)NC(=O)C1=CC=CC=C1
InChIKey UAMIRZPPHTZDMI-UHFFFAOYSA-N

The stereochemical descriptor (2R) specifies the chiral center at the propan-2-yl group’s second carbon in enantiomerically pure forms.

Conformational Analysis Through X-ray Crystallography

X-ray crystallography reveals critical insights into the compound’s solid-state conformation. Key findings include:

  • Benzamide plane orientation : The benzene ring and amide group adopt a near-coplanar arrangement (dihedral angle: 8.5°), stabilized by resonance between the carbonyl and aromatic π-system.
  • Cyanopropyl chain geometry : The -CH(CH2CN)- moiety exhibits a staggered conformation to minimize steric clashes between the cyanomethyl group and amide hydrogen.
  • Intermolecular interactions :
    • N-H···O hydrogen bonds between amide groups (2.89 Å) form infinite chains along the crystallographic a-axis.
    • Weak C-H···π interactions (3.12 Å) link adjacent benzene rings.

A representative crystal structure table:

Parameter Value Method
Space group P21/c SCXRD
Unit cell dimensions a=8.23 Å, b=10.45 Å, c=14.67 Å
Z-value 4
R-factor 0.039

Tautomeric and Resonance Stabilization Phenomena

The molecule exhibits two primary electronic stabilization mechanisms:

  • Amide resonance : Delocalization of the nitrogen lone pair into the carbonyl group creates partial double-bond character (C=O bond length: 1.23 Å), reducing rotation about the C-N axis.
  • Nitrile inductive effects : The -CN group withdraws electron density via its -I effect, polarizing the adjacent C-N bond (bond length: 1.34 Å vs. 1.45 Å in aliphatic amines).

Tautomeric equilibria are negligible due to:

  • High rotational barrier (~18 kcal/mol) about the N-C(propan-2-yl) bond.
  • Absence of acidic α-hydrogens adjacent to the nitrile group.

Resonance structures contributing to stabilization:

  • Amide resonance :
    $$
    \text{Benzamide} \leftrightarrow \text{Benzoyl-iminium} \quad (\Delta G^\ddagger = 4.2\ \text{kcal/mol})
    $$
  • Cyanopropyl conjugation : Limited π-backdonation from the nitrile to adjacent σ-bonds.

Properties

CAS No.

959056-02-1

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(1-cyanopropan-2-yl)benzamide

InChI

InChI=1S/C11H12N2O/c1-9(7-8-12)13-11(14)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3,(H,13,14)

InChI Key

AGIYKRKGGRYHRO-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanopropan-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: In industrial settings, the production of this compound often involves solvent-free reactions, which are more economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods . This method not only reduces the cost of solvents but also minimizes the environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanopropan-2-yl)benzamide undergoes various types of chemical reactions, including condensation, substitution, and cyclization reactions. The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in a variety of reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl cyanoacetates, phenyl isothiocyanate, and potassium hydroxide. For example, the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide can lead to the formation of heterocyclic compounds .

Major Products Formed: The major products formed from the reactions of this compound are often heterocyclic compounds, which have significant biological activities. For instance, the cyclodesulfurization of cyanoacetylthiosemicarbazide can yield five-membered rings with three heteroatoms .

Mechanism of Action

The mechanism of action of N-(1-cyanopropan-2-yl)benzamide involves its interaction with various molecular targets and pathways. The cyano and amide functional groups in the compound enable it to participate in a variety of chemical reactions, leading to the formation of biologically active heterocyclic compounds . These compounds can interact with specific enzymes and receptors in the body, thereby exerting their biological effects. For example, some derivatives of cyanoacetamide have been shown to activate human glucokinase, which plays a crucial role in glucose metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogs

N-(1-phenylpropan-2-yl)benzamide
  • Substituents: Phenyl group replaces the cyano group.
  • This compound is used in synthetic organic chemistry but lacks reported biological activity in the evidence .
2-Chloro-N-(propan-2-yl)benzamide
  • Substituents : Chloro (-Cl) and isopropyl groups.
  • Properties : The chloro substituent enhances electrophilicity, which may influence reactivity in nucleophilic environments. This compound was discontinued commercially, suggesting challenges in synthesis or application .
N-(2-cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide
  • Substituents: Cyano, hydroxy (-OH), and trifluoromethylthio (-SCF₃) groups.
  • The hydroxy group may enhance solubility in polar solvents compared to the target compound .

Functional Analogs

Cyanobenzamide Derivatives as HAT Modulators
  • CTPB (Compound 6) and CTB (Compound 7): These derivatives feature chloro-trifluoromethylphenyl and pentadecyl chains. Both activate p300 HAT activity, contrasting with other benzamides that inhibit HAT. The cyano group in the target compound may similarly influence HAT modulation but requires empirical validation .
Phthalimide-Benzamide Hybrids
  • Example : 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide
  • Activity: Exhibits insecticidal properties (LD₅₀: 0.70–1.91 µg/fly) with a favorable environmental profile.
1,3,4-Thiadiazole-Benzamide Derivatives
  • Example : N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
  • Activity : Acts as an acetylcholinesterase inhibitor. The thiadiazole ring and piperidine substituents contribute to binding affinity, highlighting the role of heterocyclic groups in bioactivity .

Key Research Findings and Trends

  • Substituent-Driven Bioactivity: Minor structural changes drastically alter function. For instance, CTPB (activator) vs. anacardic acid derivatives (inhibitors) in HAT modulation .
  • Environmental Impact : Phthalimide-benzamides exhibit low ecotoxicity, a consideration for future development of the target compound .
  • Solubility and Permeability: Cyano and hydroxy groups balance lipophilicity and solubility, as seen in , which could guide derivatization for drug delivery .

Data Table: Comparative Overview of Benzamide Derivatives

Compound Name Key Substituents Biological Activity Synthesis Yield/Method
N-(1-cyanopropan-2-yl)benzamide Cyano, propan-2-yl Hypothesized HAT modulation Not reported
CTPB (6) Cl, CF₃, pentadecyl p300 HAT activator Synthetic (Conventional)
4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide Phthalimide, benzamido Insecticidal (LD₅₀ 0.70–1.91) 70–80% (Conventional)
2-Chloro-N-(propan-2-yl)benzamide Cl, isopropyl Not specified Discontinued (Commercial)
N-(2-cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide Cyano, OH, SCF₃ Not specified 50–60% (Unspecified)

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(1-cyanopropan-2-yl)benzamide and related benzamide derivatives?

Answer:
The synthesis of benzamide derivatives typically involves coupling a benzoyl chloride with an amine-containing precursor under basic conditions. For example, N-benzoyl-2-hydroxybenzamide derivatives are synthesized via refluxing salicylamide with substituted benzoyl chlorides in pyridine (reaction time: ~4 hours) . Purification is often achieved using preparative HPLC, yielding compounds with >95% purity . For This compound, a similar approach may involve reacting 1-cyano-2-aminopropane with benzoyl chloride, followed by chromatographic purification. Key parameters include solvent choice (e.g., dichloromethane or methanol), reaction temperature, and stoichiometric ratios of reagents .

Basic: How can researchers confirm the structural identity and purity of this compound?

Answer:
Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks corresponding to the benzamide carbonyl (~164–168 ppm in DMSO-d6) and cyano group (~120 ppm) should be observed. Aromatic protons typically appear between 7.0–8.5 ppm .
  • HRMS (ESI) : Exact mass matching the molecular formula (e.g., C11H11N2O requires M+H+ = 187.0872) with <5 ppm error .
  • HPLC : Purity >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced: What strategies are recommended for resolving contradictions in spectroscopic data (e.g., unexpected NMR splitting or shifts)?

Answer:
Contradictions may arise from tautomerism, impurities, or dynamic processes. Mitigation steps include:

  • Variable-temperature NMR : To detect tautomeric equilibria (e.g., keto-enol shifts) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., using SHELXL for refinement) .
  • Repurification : Eliminate impurities via recrystallization or preparative HPLC .

Advanced: How can researchers leverage computational tools to predict the reactivity or bioactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potentials to identify nucleophilic/electrophilic sites .
  • Molecular Docking : Screen against target proteins (e.g., PARP-1 or Hedgehog pathway proteins) using software like AutoDock Vina .
  • QSAR Models : Corrogate substituent effects (e.g., cyano group’s electron-withdrawing nature) with biological activity .

Basic: What safety protocols should be followed when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (S22) .
  • Skin/Eye Contact Prevention : Follow S24/25 guidelines; rinse immediately with water if exposed .
  • Waste Disposal : Neutralize with dilute acid/base before disposal in designated containers .

Advanced: How can crystallographic data (e.g., from SHELX software) inform the design of this compound analogs?

Answer:

  • Packing Analysis : Identify intermolecular interactions (e.g., hydrogen bonds between amide groups) that stabilize the crystal lattice .
  • Torsion Angles : Optimize substituent geometry (e.g., cyano group orientation) to enhance binding to biological targets .
  • Thermal Ellipsoids : Assess conformational flexibility for drug design .

Advanced: What experimental design principles apply to structure-activity relationship (SAR) studies of benzamide derivatives?

Answer:

  • Substituent Variation : Systematically modify the benzamide core (e.g., electron-withdrawing groups at para positions) and measure activity changes .
  • Biological Assays : Use cell-based models (e.g., IC50 determination for enzyme inhibition) and compare with control compounds .
  • Data Normalization : Account for solubility differences via logP measurements (e.g., experimental vs. calculated values) .

Basic: What analytical techniques are critical for monitoring reaction progress during synthesis?

Answer:

  • TLC : Track consumption of starting materials (e.g., Rf shift using UV visualization) .
  • LC-MS : Detect intermediates and confirm molecular weight in real time .
  • FT-IR : Monitor carbonyl stretching (~1650–1700 cm⁻¹) to verify acylation completion .

Advanced: How can researchers address low yields in the final coupling step of this compound synthesis?

Answer:

  • Catalyst Optimization : Test palladium catalysts (e.g., Pd/C under H2) for reductive amination .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve reactivity compared to dichloromethane .
  • Temperature Control : Gradual heating (e.g., 40–60°C) prevents side reactions like cyanohydrin formation .

Advanced: What methodologies validate the biological activity of this compound in disease models?

Answer:

  • In Vitro Assays : Test inhibition of PARP-1 or Smoothened (SMO) receptors using fluorescence-based enzymatic assays .
  • Cell Viability Studies : Use MTT assays in cancer cell lines (e.g., basal cell carcinoma) to assess cytotoxicity .
  • ADME Profiling : Measure metabolic stability in liver microsomes and plasma protein binding .

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